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Abstract
The enzyme K00135, identified as ureidoglycolate lyase (UGL), plays a crucial role in the

purine catabolism pathway in a variety of organisms, catalyzing the conversion of (S)-

ureidoglycolate to glyoxylate and urea. Its presence across different biological kingdoms

suggests significant evolutionary conservation, making it a potential target for various

biomedical and biotechnological applications. This technical guide provides a comprehensive

overview of the evolutionary conservation of UGL, presenting quantitative data on sequence

homology, detailed experimental protocols for its study, and visual representations of its

metabolic context and the workflows for its analysis.

Introduction to Ureidoglycolate Lyase (K00135)
Ureidoglycolate lyase (EC 4.3.2.3) is a key enzyme in the metabolic pathway responsible for

the degradation of purines. Specifically, it catalyzes the final step in the conversion of allantoin

to glyoxylate and urea in many bacteria and fungi. The reaction is crucial for organisms that

utilize purines as a nitrogen source. It is important to distinguish ureidoglycolate lyase from

ureidoglycolate hydrolase, as the former releases urea while the latter releases ammonia—a

distinction that has been a source of confusion in various biological databases.

The systematic name for this enzyme is (S)-ureidoglycolate urea-lyase (glyoxylate-forming). It

is involved in the purine metabolism pathway and is essential for the breakdown of
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ureidoglycolate, an intermediate in the degradation of uric acid.

Evolutionary Conservation of Ureidoglycolate Lyase
The conservation of ureidoglycolate lyase across diverse species highlights its fundamental

role in metabolism. To quantify this conservation, pairwise sequence alignments were

performed using the EMBOSS Needle tool with the default BLOSUM62 matrix. The following

table summarizes the sequence identity and similarity of UGL orthologs from representative

species.

Data Presentation: Quantitative Analysis of UGL
Orthologs

Organism 1 UniProt ID 1 Organism 2 UniProt ID 2
Sequence

Identity (%)

Sequence

Similarity

(%)

Escherichia

coli K12
P77731

Saccharomyc

es cerevisiae

S288c

P32459 28.5 45.1

Escherichia

coli K12
P77731

Pseudomona

s aeruginosa

LESB58

B7UW34 34.6 51.9

Saccharomyc

es cerevisiae

S288c

P32459

Pseudomona

s aeruginosa

LESB58

B7UW34 26.9 42.9

Signaling and Metabolic Pathway Involvement
Ureidoglycolate lyase is a component of the purine degradation pathway. The following

diagram, generated using Graphviz (DOT language), illustrates the metabolic context of

K00135.
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Purine Catabolism
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Purine catabolism pathway featuring K00135.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the

evolutionary conservation of ureidoglycolate lyase.

Experimental Workflow for Assessing Enzyme
Conservation
The following diagram outlines a typical workflow for investigating the evolutionary conservation

of an enzyme like K00135.
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Enzyme Conservation Analysis Workflow

Identify Orthologs of K00135
(e.g., via BLAST search in protein databases)

Retrieve Protein Sequences
(in FASTA format)

Functional Characterization of Orthologs
(e.g., enzyme kinetics, substrate specificity)

Perform Multiple Sequence Alignment (MSA)
(e.g., using ClustalOmega, MUSCLE)

Comparative Structural Modeling
(if 3D structures are available or can be predicted)

Construct Phylogenetic Tree
(e.g., using Neighbor-Joining, Maximum Likelihood)

Calculate Pairwise Sequence Identity/Similarity
(e.g., using EMBOSS Needle)

Synthesize Conservation Data and Draw Conclusions

Click to download full resolution via product page

Workflow for evolutionary conservation analysis.

Protocol for Determining Enzyme Kinetic Parameters
(Km and Vmax)
Objective: To determine the Michaelis constant (Km) and maximum reaction velocity (Vmax) for

ureidoglycolate lyase.

Materials:

Purified ureidoglycolate lyase

(S)-ureidoglycolate substrate solution of known concentration
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Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Coupled enzyme for detection of a product (e.g., urease and a glutamate dehydrogenase-

based ammonia assay kit if monitoring urea production)

Spectrophotometer

Microplate reader

Procedure:

Assay Setup: Prepare a series of dilutions of the (S)-ureidoglycolate substrate in the reaction

buffer. The concentrations should typically range from 0.1 to 10 times the expected Km

value.

Enzyme Preparation: Dilute the purified ureidoglycolate lyase to a concentration that yields a

linear reaction rate for at least 5-10 minutes.

Reaction Initiation: In a microplate well or a cuvette, mix the substrate solution with the

reaction buffer. Initiate the reaction by adding the diluted enzyme solution.

Data Acquisition: Immediately place the reaction vessel in the spectrophotometer and

measure the change in absorbance over time at a specific wavelength corresponding to the

product being measured. Record the initial velocity (v₀) of the reaction.

Data Analysis:

Plot the initial velocity (v₀) against the substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-

linear regression software to determine Vmax and Km.

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]) to

estimate Vmax (from the y-intercept) and Km (from the x-intercept).

Protocol for Constructing a Phylogenetic Tree
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Objective: To infer the evolutionary relationships between ureidoglycolate lyase orthologs from

different species.

Materials:

Protein sequences of ureidoglycolate lyase orthologs in FASTA format.

Bioinformatics software for sequence alignment and phylogenetic analysis (e.g., MEGA,

ClustalX, PHYLIP).

Procedure:

Sequence Retrieval: Obtain the protein sequences of ureidoglycolate lyase from various

organisms of interest from databases such as UniProt or NCBI.

Multiple Sequence Alignment (MSA):

Import the FASTA sequences into an MSA program (e.g., ClustalW, MUSCLE).

Perform a multiple sequence alignment to identify conserved regions and evolutionary

relationships.

Manually inspect and edit the alignment to remove poorly aligned regions or large gaps.

Phylogenetic Tree Construction:

Use the aligned sequences to construct a phylogenetic tree. Common methods include:

Neighbor-Joining (NJ): A distance-matrix method that is computationally fast.

Maximum Likelihood (ML): A character-based method that evaluates the likelihood of

the observed data given a model of evolution.

Maximum Parsimony (MP): A character-based method that seeks the tree with the

fewest evolutionary changes.

Select an appropriate substitution model for the chosen method (e.g., JTT, WAG for

protein sequences).
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Tree Evaluation:

Assess the statistical reliability of the tree topology using bootstrapping. Typically, 1000

bootstrap replicates are performed.

The bootstrap values on the nodes of the tree represent the percentage of times that a

particular clade was recovered.

Tree Visualization:

Visualize and annotate the phylogenetic tree using software like FigTree or the built-in

tools of the phylogenetic analysis package.

Conclusion and Future Directions
The K00135 enzyme, ureidoglycolate lyase, demonstrates significant conservation across

bacteria and fungi, underscoring its conserved role in purine metabolism. The quantitative data

and protocols presented in this guide provide a framework for researchers to further investigate

the structure-function relationships and evolutionary history of this enzyme. Such studies are

valuable for understanding microbial nitrogen metabolism and may inform the development of

novel antimicrobial agents or the engineering of metabolic pathways for biotechnological

purposes. Further research into the three-dimensional structures of UGL orthologs and their

kinetic properties will provide deeper insights into their catalytic mechanisms and evolutionary

adaptation.

To cite this document: BenchChem. [An In-depth Technical Guide on the Evolutionary
Conservation of Ureidoglycolate Lyase (K00135)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1673198#evolutionary-conservation-of-
k00135-enzyme-across-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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